molecular formula C23H23Cl2NO6S B14956366 3,6-dichloro-4-methyl-2-oxo-2H-chromen-7-yl (2S)-4-methyl-2-{[(4-methylphenyl)sulfonyl]amino}pentanoate

3,6-dichloro-4-methyl-2-oxo-2H-chromen-7-yl (2S)-4-methyl-2-{[(4-methylphenyl)sulfonyl]amino}pentanoate

Cat. No.: B14956366
M. Wt: 512.4 g/mol
InChI Key: SVWUXCZHVSSLNI-SFHVURJKSA-N
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Description

3,6-dichloro-4-methyl-2-oxo-2H-chromen-7-yl (2S)-4-methyl-2-{[(4-methylphenyl)sulfonyl]amino}pentanoate is a complex organic compound that belongs to the class of chromen-2-one derivatives This compound is characterized by its unique structure, which includes a chromen-2-one core substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-dichloro-4-methyl-2-oxo-2H-chromen-7-yl (2S)-4-methyl-2-{[(4-methylphenyl)sulfonyl]amino}pentanoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Chromen-2-one Core: The chromen-2-one core can be synthesized through the condensation of salicylaldehyde with acetic anhydride in the presence of a base such as sodium acetate. This reaction yields 4-methyl-2-oxo-2H-chromen-7-yl acetate.

    Chlorination: The chromen-2-one core is then chlorinated using thionyl chloride to introduce chlorine atoms at the 3 and 6 positions, resulting in 3,6-dichloro-4-methyl-2-oxo-2H-chromen-7-yl chloride.

    Amination and Sulfonylation: The chlorinated chromen-2-one is then reacted with (2S)-4-methyl-2-aminopentanoic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the amide bond. Subsequently, the amide is sulfonylated using 4-methylbenzenesulfonyl chloride to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure high purity and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can target the carbonyl group in the chromen-2-one core, converting it to a hydroxyl group.

    Substitution: The chlorine atoms at the 3 and 6 positions can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea under mild conditions.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of hydroxyl derivatives.

    Substitution: Formation of various substituted derivatives with different functional groups.

Scientific Research Applications

3,6-dichloro-4-methyl-2-oxo-2H-chromen-7-yl (2S)-4-methyl-2-{[(4-methylphenyl)sulfonyl]amino}pentanoate has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3,6-dichloro-4-methyl-2-oxo-2H-chromen-7-yl (2S)-4-methyl-2-{[(4-methylphenyl)sulfonyl]amino}pentanoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    4-methyl-2-oxo-2H-chromen-7-yl derivatives: These compounds share the chromen-2-one core but differ in the substituents at various positions.

    Sulfonylated amino acid derivatives: Compounds with similar sulfonylated amino acid moieties but different core structures.

Uniqueness

3,6-dichloro-4-methyl-2-oxo-2H-chromen-7-yl (2S)-4-methyl-2-{[(4-methylphenyl)sulfonyl]amino}pentanoate is unique due to the combination of the chromen-2-one core with the sulfonylated amino acid moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

Molecular Formula

C23H23Cl2NO6S

Molecular Weight

512.4 g/mol

IUPAC Name

(3,6-dichloro-4-methyl-2-oxochromen-7-yl) (2S)-4-methyl-2-[(4-methylphenyl)sulfonylamino]pentanoate

InChI

InChI=1S/C23H23Cl2NO6S/c1-12(2)9-18(26-33(29,30)15-7-5-13(3)6-8-15)22(27)32-20-11-19-16(10-17(20)24)14(4)21(25)23(28)31-19/h5-8,10-12,18,26H,9H2,1-4H3/t18-/m0/s1

InChI Key

SVWUXCZHVSSLNI-SFHVURJKSA-N

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)N[C@@H](CC(C)C)C(=O)OC2=C(C=C3C(=C(C(=O)OC3=C2)Cl)C)Cl

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC(CC(C)C)C(=O)OC2=C(C=C3C(=C(C(=O)OC3=C2)Cl)C)Cl

Origin of Product

United States

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